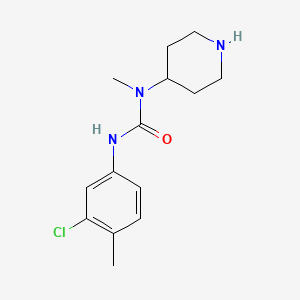
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea, also known as CMPU, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.
Mécanisme D'action
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea is believed to act as a non-competitive antagonist of TRPV1 channels, meaning that it binds to a site on the channel other than the site where the agonist binds. This results in a decrease in the activity of the channel, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can decrease pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been shown to have anti-cancer effects, potentially through its modulation of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in lab experiments is its high potency and selectivity for TRPV1 channels. However, one limitation is that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be difficult to solubilize, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further research could explore its potential as a modulator of other ion channels, as well as its anti-cancer effects. Finally, research could also focus on developing more soluble forms of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea for use in lab experiments.
Méthodes De Synthèse
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylpiperidin-4-amine. The reaction is typically carried out in anhydrous conditions with a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in a high yield.
Applications De Recherche Scientifique
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has been studied for its potential as a modulator of TRPV1 channels, which are involved in pain sensation and inflammation. Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can inhibit the activation of TRPV1 channels, leading to a decrease in pain and inflammation. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been studied for its potential as a modulator of other ion channels, such as the P2X7 receptor and the acid-sensing ion channel ASIC1a.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-3-4-11(9-13(10)15)17-14(19)18(2)12-5-7-16-8-6-12/h3-4,9,12,16H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVQEOTSJQNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

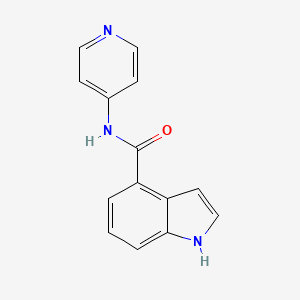
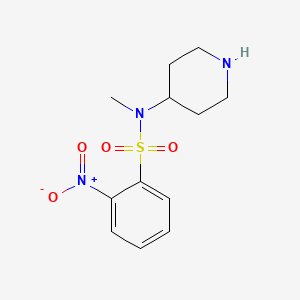
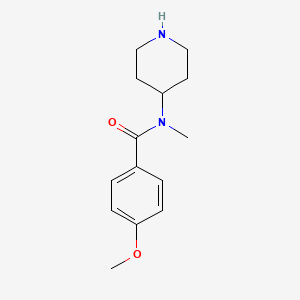
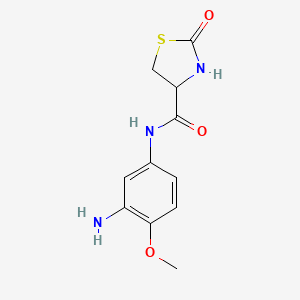


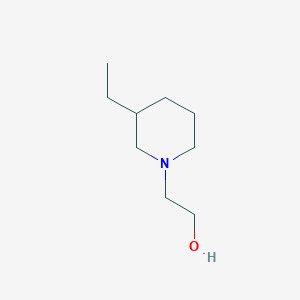
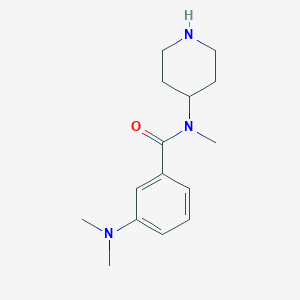
![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)
